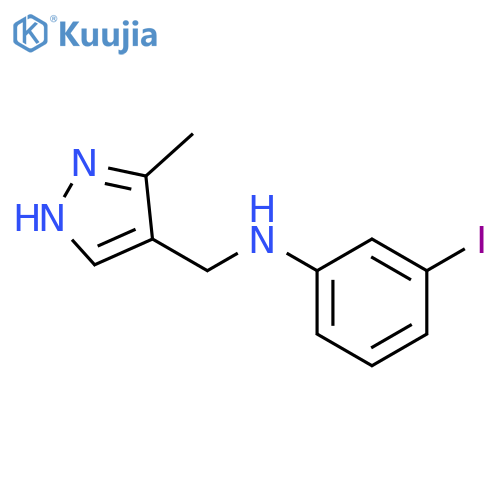

Cas no 1156893-86-5 (3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline)

1156893-86-5 structure

商品名:3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline

3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrazole-4-methanamine, N-(3-iodophenyl)-3-methyl-

- 3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline

-

- インチ: 1S/C11H12IN3/c1-8-9(7-14-15-8)6-13-11-4-2-3-10(12)5-11/h2-5,7,13H,6H2,1H3,(H,14,15)

- InChIKey: XHEVHUULMDTZBH-UHFFFAOYSA-N

- ほほえんだ: N1C=C(CNC2=CC=CC(I)=C2)C(C)=N1

3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-250mg |

3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |

1156893-86-5 | 95% | 250mg |

¥25185.00 | 2024-08-09 | |

| Enamine | EN300-166690-1.0g |

3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

1156893-86-5 | 1g |

$1014.0 | 2023-06-04 | ||

| Enamine | EN300-166690-10.0g |

3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

1156893-86-5 | 10g |

$4360.0 | 2023-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-100mg |

3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |

1156893-86-5 | 95% | 100mg |

¥20872.00 | 2024-08-09 | |

| Enamine | EN300-166690-5000mg |

3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

1156893-86-5 | 5000mg |

$2235.0 | 2023-09-21 | ||

| Enamine | EN300-166690-100mg |

3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

1156893-86-5 | 100mg |

$678.0 | 2023-09-21 | ||

| Enamine | EN300-166690-5.0g |

3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

1156893-86-5 | 5g |

$2940.0 | 2023-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-500mg |

3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |

1156893-86-5 | 95% | 500mg |

¥26298.00 | 2024-08-09 | |

| Enamine | EN300-166690-0.25g |

3-iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline |

1156893-86-5 | 0.25g |

$933.0 | 2023-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1353557-50mg |

3-Iodo-N-((3-methyl-1h-pyrazol-4-yl)methyl)aniline |

1156893-86-5 | 95% | 50mg |

¥18376.00 | 2024-08-09 |

3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline 関連文献

-

Mingsheng Wu,Xianghu Zhao,Yisen Liu,Song Cao Org. Biomol. Chem., 2018,16, 6909-6917

-

2. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559

-

Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

1156893-86-5 (3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline) 関連製品

- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1156893-86-5)3-iodo-N-(3-methyl-1H-pyrazol-4-yl)methylaniline

清らかである:99%

はかる:1g

価格 ($):654.0